molecular formula C8H6N4O2 B1387592 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 933737-38-3

1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1387592
M. Wt: 190.16 g/mol
InChI Key: CFLQPPVBAQNLTQ-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .


Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

Pyridine is used as a precursor to agrochemicals and pharmaceuticals. Initially, it is converted to 4,4’-bipyridine, which is used in the manufacture of the herbicide paraquat. 3-Chloropyridine is a precursor to niacin .


Physical And Chemical Properties Analysis

Pyridine is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A range of synthesis techniques for derivatives of this compound have been explored. For instance, Komsani et al. (2015) reported on the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters, demonstrating the versatility of synthesis methods for these compounds (Komsani et al., 2015).

  • Crystal Structure Analysis : The crystal structures and molecular interactions of these compounds have been extensively studied. For example, Pokhodylo et al. (2022) synthesized 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate and used Hirshfeld surface analysis to study its intermolecular interactions, highlighting the compound's potential as a building block for constructing complex molecules (Pokhodylo et al., 2022).

Applications in Material Science

  • Coordination Polymers : These compounds have been used in the synthesis of coordination polymers, as demonstrated by Wang et al. (2019). They synthesized two coordination polymers using derivatives of this compound, showing potential applications in material science (Wang et al., 2019).

  • Photoluminescence Properties : The compound and its derivatives have been evaluated for their photoluminescent properties. A study by McCarney et al. (2015) synthesized ligands based on this compound, resulting in the formation of a luminescent metallogel, showing potential applications in optical materials and sensors (McCarney et al., 2015).

Biological Activity

  • Antimicrobial Activity : Some derivatives of this compound have been evaluated for antimicrobial activity. Komsani et al. (2015) found moderate antimicrobial activity in some of their synthesized triazole derivatives, indicating potential applications in pharmaceuticals (Komsani et al., 2015).

  • Anti-Inflammatory and Analgesic Activity : Reddy et al. (2015) synthesized derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid, closely related to the compound , and found them to exhibit anti-inflammatory and analgesic activities (Reddy et al., 2015).

Safety And Hazards

Pyridine should be handled with care as it is flammable and can cause irritation to the skin and eyes .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

1-pyridin-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLQPPVBAQNLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

933737-38-3
Record name 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Kaushik, K Kushwaha, M Chand… - Journal of …, 2017 - Wiley Online Library
A novel series of 2,5‐disubstituted‐1,3,4‐oxadiazoles decorated with two biodynamic moieties pyridine and 1,2,3‐triazole have been successfully synthesized in good yields under mild …
Number of citations: 9 onlinelibrary.wiley.com
Y Li, W Lin, SC Chai, J Wu, K Annu… - Journal of Medicinal …, 2022 - ACS Publications
The pregnane X receptor (PXR) is a key regulator of drug metabolism. Many drugs bind to and activate PXR, causing adverse drug responses. This suggests that PXR inhibitors have …
Number of citations: 3 pubs.acs.org
CE Mowbray, S Braillard, PA Glossop… - Journal of medicinal …, 2021 - ACS Publications
Visceral leishmaniasis (VL) is a parasitic disease endemic across multiple regions of the world and is fatal if untreated. Current therapies are unsuitable, and there is an urgent need for …
Number of citations: 28 pubs.acs.org

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